TAS6417
Overview
Description
Zipalertinib is an orally available, differentiated, irreversible epidermal growth factor receptor inhibitor. It is primarily developed for the treatment of non-small cell lung cancer patients with an epidermal growth factor receptor exon 20 insertion mutation . This compound selectively targets cells expressing epidermal growth factor receptor exon 20 insertion mutations while sparing cells expressing wild-type epidermal growth factor receptor .
Mechanism of Action
Target of Action
TAS6417, also known as Zipalertinib, is a novel EGFR inhibitor . The primary target of this compound is the EGFR gene . This gene is a key driver of non-small cell lung cancer (NSCLC) and its activating mutations are important targets in cancer therapy . This compound specifically targets EGFR exon 20 insertion mutations while sparing wild-type (WT) EGFR .
Mode of Action
This compound is a covalent mutation-specific EGFR tyrosine kinase inhibitor (TKI) . It is designed to fit into the ATP binding site of the EGFR hinge region . In cell viability assays, this compound has shown to inhibit EGFR with various exon 20 insertion mutations more potently than it inhibited the WT .
Biochemical Pathways
This compound inhibits EGFR phosphorylation and downstream molecules in NSCLC cell lines expressing EGFR exon 20 insertions . This results in caspase activation . The inhibition of EGFR phosphorylation disrupts the downstream signaling pathways, leading to cancer cell growth inhibition and apoptosis .
Pharmacokinetics
It is mentioned that this compound is orally active , suggesting that it is well-absorbed in the body.
Result of Action
The inhibition of EGFR phosphorylation by this compound leads to the activation of caspases, which are involved in the initiation of apoptosis, or programmed cell death . This leads to marked tumor regression in vivo in both a genetically engineered model and in a patient-derived xenograft model . Furthermore, this compound provided a survival benefit with good tolerability in a lung orthotopic implantation mouse model .
Action Environment
The action of this compound is influenced by the presence of specific EGFR mutations. It has been shown to be more effective against EGFR exon 20 insertion mutations compared to wild-type EGFR
Biochemical Analysis
Biochemical Properties
TAS6417 has been found to inhibit EGFR with various exon 20 insertion mutations more potently than it inhibits the wild-type EGFR . It has been shown to inhibit EGFR phosphorylation and downstream molecules in NSCLC cell lines expressing EGFR exon 20 insertions . This inhibition results in caspase activation, which is a key process in programmed cell death or apoptosis .
Cellular Effects
In cell viability assays using Ba/F3 cells engineered to express human EGFR, this compound demonstrated potent inhibitory activity . It has been shown to inhibit cell proliferation and EGFR signaling in NSCLC cell lines harboring EGFR common mutations . Furthermore, this compound led to marked tumor regression in vivo in both a genetically engineered model and in a patient-derived xenograft model .
Molecular Mechanism
This compound is a robust inhibitor against the most common EGFR mutations (exon 19 deletions and L858R) and the most potent against cells harboring EGFR -T790M (first/second-generation TKI resistance mutation) . It also has activity in cells driven by less common EGFR -G719X, L861Q, and S768I mutations . This compound inhibits EGFR phosphorylation, which in turn inhibits downstream molecules, leading to caspase activation .
Temporal Effects in Laboratory Settings
It has been shown that this compound leads to marked tumor regression in vivo in both a genetically engineered model and in a patient-derived xenograft model .
Dosage Effects in Animal Models
It has been shown that this compound leads to marked tumor regression in vivo in both a genetically engineered model and in a patient-derived xenograft model .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zipalertinib involves the creation of a novel pyrrolopyrimidine scaffold, which enhances its selectivity for epidermal growth factor receptor exon 20 insertion mutations . The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves multiple steps of organic reactions, including nucleophilic substitution and cyclization reactions .
Industrial Production Methods
Industrial production of zipalertinib is likely to involve large-scale organic synthesis techniques, ensuring high purity and yield. The process would include stringent quality control measures to maintain the efficacy and safety of the compound .
Chemical Reactions Analysis
Types of Reactions
Zipalertinib undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the molecule, potentially altering its activity.
Reduction: This reaction can reduce specific functional groups, impacting the compound’s stability and reactivity.
Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while substitution reactions may yield various substituted pyrrolopyrimidine derivatives .
Scientific Research Applications
Zipalertinib has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Osimertinib: Another epidermal growth factor receptor inhibitor used for non-small cell lung cancer, but with different selectivity and efficacy profiles.
Mobocertinib: Targets epidermal growth factor receptor exon 20 insertion mutations but has a different chemical structure and mechanism of action.
Poziotinib: Similar in targeting epidermal growth factor receptor mutations but differs in its side effect profile and clinical efficacy.
Uniqueness of Zipalertinib
Zipalertinib’s uniqueness lies in its novel pyrrolopyrimidine scaffold, which provides enhanced selectivity for epidermal growth factor receptor exon 20 insertion mutations while sparing wild-type epidermal growth factor receptor . This selectivity reduces adverse effects and improves the compound’s therapeutic index .
Properties
IUPAC Name |
N-[(8S)-4-amino-6-methyl-5-quinolin-3-yl-8,9-dihydropyrimido[5,4-b]indolizin-8-yl]prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6O/c1-3-18(30)28-16-8-13(2)21-19(15-9-14-6-4-5-7-17(14)25-10-15)20-22(24)26-12-27-23(20)29(21)11-16/h3-10,12,16H,1,11H2,2H3,(H,28,30)(H2,24,26,27)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCYPWYURWOKST-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(CN2C1=C(C3=C(N=CN=C32)N)C4=CC5=CC=CC=C5N=C4)NC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H](CN2C1=C(C3=C(N=CN=C32)N)C4=CC5=CC=CC=C5N=C4)NC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1661854-97-2 | |
Record name | Zipalertinib | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1661854972 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ZIPALERTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4YMU8TW9H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.